molecular formula C10H16N2O B2554349 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1486710-59-1

1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B2554349
CAS No.: 1486710-59-1
M. Wt: 180.251
InChI Key: HFDLLRIRBDPVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a cyclopentyl group and a methoxymethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:

    Methoxymethylation: The methoxymethyl group is introduced by reacting the intermediate compound with methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial production methods may involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole has found applications in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-(hydroxymethyl)-1H-pyrazole: Differing by the presence of a hydroxymethyl group instead of a methoxymethyl group.

    1-Cyclopentyl-3-(methyl)-1H-pyrazole: Differing by the presence of a methyl group instead of a methoxymethyl group.

    1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole: Differing by the presence of an ethoxymethyl group instead of a methoxymethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclopentyl-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-13-8-9-6-7-12(11-9)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDLLRIRBDPVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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